2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid

Catalog No.
S13659954
CAS No.
653572-61-3
M.F
C20H22O8
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid

CAS Number

653572-61-3

Product Name

2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid

IUPAC Name

2,3-bis(3,4-dimethoxyphenyl)butanedioic acid

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H22O8/c1-25-13-7-5-11(9-15(13)27-3)17(19(21)22)18(20(23)24)12-6-8-14(26-2)16(10-12)28-4/h5-10,17-18H,1-4H3,(H,21,22)(H,23,24)

InChI Key

NFACICSQCYRXMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C2=CC(=C(C=C2)OC)OC)C(=O)O)C(=O)O)OC

2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a butanedioic acid backbone. Its molecular formula is C20H22O8C_{20}H_{22}O_{8}, and it has a molecular weight of approximately 390.39 g/mol . The compound exhibits significant potential in various chemical and biological applications due to its structural properties.

Typical for carboxylic acids and aromatic compounds. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The double bonds in the phenyl groups can be reduced to yield dihydro derivatives.
  • Nucleophilic substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.

Research indicates that 2,3-bis(3,4-dimethoxyphenyl)butanedioic acid may exhibit biological activities such as:

  • Antioxidant properties: The presence of methoxy groups enhances its ability to scavenge free radicals.
  • Antiviral activity: Preliminary studies suggest potential efficacy against certain viruses, particularly in the context of HIV integrase inhibition .
  • Anti-inflammatory effects: Compounds with similar structures often show promise in reducing inflammation, although specific data on this compound is limited.

Synthesis of 2,3-bis(3,4-dimethoxyphenyl)butanedioic acid can be achieved through several methods:

  • Condensation Reactions: Combining 3,4-dimethoxybenzaldehyde with butanedioic acid under acidic conditions to form the desired compound.
  • Multi-step Synthesis: Starting from simpler precursors like methoxybenzene derivatives and employing various coupling reactions to build the butanedioic acid framework.

These methods allow for the production of the compound with varying degrees of purity and yield depending on the reaction conditions used.

The applications of 2,3-bis(3,4-dimethoxyphenyl)butanedioic acid are diverse:

  • Pharmaceuticals: Potential use as an antiviral agent or antioxidant.
  • Materials Science: Its unique structure may be exploited in the development of novel polymers or coatings.
  • Biochemical Research: Used as a reference compound in studies exploring similar chemical structures and their biological effects.

Interaction studies involving 2,3-bis(3,4-dimethoxyphenyl)butanedioic acid have focused on its binding affinity with biological targets. Preliminary findings suggest interactions with proteins involved in viral replication and oxidative stress pathways. Further research is needed to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 2,3-bis(3,4-dimethoxyphenyl)butanedioic acid. These include:

  • L-Chicoric Acid: Known for its antiviral properties; structurally related through shared phenolic components.
  • Dicaffeoylquinic Acids: Exhibiting strong antioxidant activities; similar in terms of phenolic content.
  • Catechol-Substituted Compounds: These compounds often demonstrate enhanced biological activities due to their catechol moieties.

Comparison Table

Compound NameStructural FeaturesBiological Activity
2,3-Bis(3,4-dimethoxyphenyl)butanedioic acidTwo methoxy-substituted phenyl groupsAntioxidant, potential antiviral
L-Chicoric AcidCaffeoyl groups connected by tartaric acidAntiviral
Dicaffeoylquinic AcidsMultiple caffeoyl groupsStrong antioxidant
Catechol-Substituted CompoundsCatechol moietiesEnhanced biological activity

This comparison highlights the uniqueness of 2,3-bis(3,4-dimethoxyphenyl)butanedioic acid due to its specific structural configuration and potential applications in medicinal chemistry.

The synthesis of 2,3-bis(3,4-dimethoxyphenyl)butanedioic acid relies heavily on condensation reactions utilizing 3,4-dimethoxybenzaldehyde as a key starting material [1]. These methodologies exploit the electrophilic nature of the aldehyde carbonyl group to facilitate carbon-carbon bond formation with suitable nucleophilic partners [2] [3].

Aldol condensation reactions represent the most fundamental approach for constructing the carbon skeleton of the target compound [2] [3]. The reaction between 3,4-dimethoxybenzaldehyde and 1-indanone under solvent-free conditions demonstrates exceptional efficiency, yielding products with 94% conversion in just 15 minutes at room temperature [2]. This process utilizes sodium hydroxide as a base catalyst, promoting enolate formation and subsequent nucleophilic attack on the aldehyde carbonyl [2] [3].

The Knoevenagel condensation pathway offers an alternative synthetic route through the reaction of 3,4-dimethoxybenzaldehyde derivatives with active methylene compounds [4] [5]. This methodology involves nucleophilic addition of compounds containing activated hydrogen atoms to carbonyl groups, followed by dehydration to yield alpha,beta-unsaturated products [4]. Experimental studies utilizing veratraldehyde with cyanoacetamide in methanol under reflux conditions achieve quantitative yields within two hours when catalyzed by piperidine [5].

The Darzens condensation reaction provides access to epoxy intermediates that can be subsequently converted to the desired butanedioic acid framework [6]. This transformation proceeds efficiently in aqueous suspension media, offering advantages in terms of environmental compatibility and product isolation [6]. The reaction between benzaldehyde and phenacyl chloride in water demonstrates 94% yield with simple filtration for product recovery [6].

Reaction TypeReagentsCatalyst/BaseSolventTemperatureTimeYield (%)
Aldol condensation3,4-Dimethoxybenzaldehyde + 1-IndanoneNaOH (0.05 g)Solvent-freeRoom temperature15 min94
Knoevenagel condensationVeratraldehyde + CyanoacetamidePiperidine (10 drops)Methanol (50 mL)Reflux2 h100
Darzens condensationBenzaldehyde + Phenacyl chlorideNaOH (2 mmol)Water (3 mL)Room temperature2 h94
Claisen-Schmidt condensationAcetone + BenzaldehydeNaOH (aq)EthanolReflux10-15 min90
Malonic acid condensationMalonic acid half esterN-HydroxysuccinimidylHexafluoroisopropanolRoom temperatureVariable74-84

Malonic acid condensation reactions enable the formation of 1,3-acetonedicarboxylic acid diesters through self-condensation pathways [7]. These reactions proceed via N-hydroxysuccinimidyl ester intermediates without requiring metal cation catalysts or coordinating solvents [7]. The use of fluorinated alcohol solvents such as hexafluoroisopropanol significantly enhances reaction yields, achieving 74-84% conversion under mild conditions [7].

Esterification-Hydrolysis Approaches for Carboxyl Group Formation

The formation of carboxyl groups in 2,3-bis(3,4-dimethoxyphenyl)butanedioic acid through esterification-hydrolysis sequences represents a well-established synthetic strategy [8] [9]. Acid-catalyzed hydrolysis of ester precursors proceeds through nucleophilic acyl substitution mechanisms, involving protonation of the carbonyl oxygen to enhance electrophilicity [8] [9].

The mechanistic pathway for acid-catalyzed ester hydrolysis begins with protonation of the ester carbonyl oxygen by the acid catalyst [8] [9]. Water subsequently acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate [8] [9]. Protonation of the alkoxy group converts it to a better leaving group, facilitating carbonyl reconstruction and alcohol elimination [8] [9]. Final deprotonation yields the carboxylic acid product while regenerating the acid catalyst [8] [9].

Fischer esterification provides the reverse transformation, enabling the synthesis of ester intermediates that can be subsequently hydrolyzed to carboxylic acids [8] [9]. This equilibrium process requires careful control of reaction conditions to drive the equilibrium toward the desired product [8] [9]. The reaction is exactly the reverse of acid-catalyzed hydrolysis, utilizing similar mechanistic principles but with opposite directionality [8] [9].

Enzymatic esterification approaches offer advantages in terms of selectivity and mild reaction conditions [10]. Lipase-catalyzed esterification of succinic acid derivatives with various alcohols demonstrates high conversion rates under optimized conditions [10]. Response surface methodology studies reveal that temperature represents the most significant parameter influencing ester synthesis, with optimal conditions achieved at 41.1°C, 272.8 minutes reaction time, and 7.8:1 alcohol to acid molar ratio [10].

MethodCatalyst/ConditionsTemperature Range (°C)Reaction TimeMechanismConversion (%)
Acid-catalyzed hydrolysisH⁺ (acid catalyst)60-1002-6 hNucleophilic acyl substitution80-95
Fischer esterificationH₂SO₄100-1404-8 hReverse hydrolysis85-98
Enzymatic esterificationCandida antarctica lipase B35-6530-450 minEnzymatic transesterification85
Base-catalyzed hydrolysisNaOH/KOH80-1201-3 hSaponification90-99
Thermal esterificationHigh temperature150-2002-4 hThermal decomposition70-85

Base-catalyzed hydrolysis (saponification) provides an irreversible pathway for ester cleavage, typically achieving higher conversion rates than acid-catalyzed methods [8] [9]. This process involves direct nucleophilic attack by hydroxide ion on the ester carbonyl, forming a carboxylate salt that requires subsequent acidification to yield the free carboxylic acid [8] [9].

Diastereoselective Synthesis via Chiral Auxiliary-Mediated Pathways

Chiral auxiliary-mediated synthesis represents a cornerstone strategy for achieving diastereoselective formation of 2,3-bis(3,4-dimethoxyphenyl)butanedioic acid [11] [12]. These methodologies rely on temporary attachment of chiral auxiliaries to prochiral substrates, enabling facial discrimination during subsequent transformations [11] [12].

The Evans oxazolidinone system exemplifies successful chiral auxiliary design, providing excellent diastereoselectivity through conformational control [11] [12]. These auxiliaries create distinct steric environments around reactive centers, leading to preferential approach of reagents from the less hindered face [11] [12]. Typical diastereoselectivities exceed 95:5 for well-designed auxiliary systems [11] [12].

Eight-phenylmenthol derivatives represent another class of effective chiral auxiliaries for asymmetric synthesis [12]. Recent developments have focused on conformationally restricted versions of these auxiliaries, enabling multigram-scale synthesis with comparable diastereoselectivity to established systems [12]. Both enantiomers of these auxiliaries are accessible through cost-effective synthetic routes [12].

Titanium-based chiral auxiliary systems incorporating TADDDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands demonstrate high enantioselectivity in arylation reactions [13]. These systems require careful removal of lithium chloride byproducts through centrifugation to achieve optimal selectivity [13]. The chelating properties of TADDDOL derivatives enable effective coordination to titanium centers, facilitating stereocontrolled bond formation [13].

Double asymmetric synthesis represents an advanced strategy employing two chiral auxiliaries to control reaction stereochemistry [11]. This approach can achieve higher diastereoselectivity and enantioselectivity than single auxiliary systems through matched or mismatched interactions [11]. The concept has been successfully demonstrated in complex aldol reactions with exceptional stereochemical control [11].

Chiral AuxiliaryMetal CenterSubstrate TypeDiastereoselectivity (dr)Enantioselectivity (% ee)Scale
(-)-8-PhenylmentholNoneGeneral carbonylsComparable to standardHighMultigram
Evans oxazolidinoneBoronAcyl compounds>95:5>90Laboratory
TADDDOL-based titaniumTitaniumAromatic aldehydes>90:10>85Laboratory
Diphenylzinc planar-chiralZincBenzaldehydesNot specified57Laboratory
Amino alcohol-basedZincDiaryl compoundsVariable>90Laboratory

Cascade reactions mediated by chiral auxiliaries enable the construction of complex molecular architectures through sequential bond-forming processes [11]. These transformations allow multiple stereogenic centers to be established in a single synthetic operation, significantly improving synthetic efficiency [11]. The integration of chiral auxiliaries with cascade methodologies represents a frontier area in asymmetric synthesis [11].

Catalytic Asymmetric Synthesis Challenges and Recent Advances

Catalytic asymmetric synthesis of 2,3-bis(3,4-dimethoxyphenyl)butanedioic acid presents significant challenges due to the structural complexity and multiple stereogenic centers present in the target molecule [14] [15] [13] [16] [17] [18]. Recent advances in transition metal catalysis have opened new pathways for addressing these synthetic challenges [14] [15] [13] [16] [17] [18].

Palladium-catalyzed asymmetric synthesis has emerged as a powerful tool for constructing complex diaryl frameworks [14] [17]. Asymmetric dearomative cyclization reactions enable the formation of sterically hindered quaternary stereogenic centers through simultaneous dearomatization and ring formation [17]. These transformations demonstrate excellent enantioselectivity, often exceeding 90% enantiomeric excess [14] [17].

The development of allylic alkylation methodologies has provided unique approaches to oxidative synthesis [14]. Palladium-catalyzed processes involving ionization of allylic esters generate pi-allylpalladium intermediates that undergo selective oxygen-alkylation with nitronate nucleophiles [14]. Fragmentation of these intermediates yields alpha,beta-unsaturated products with excellent enantioselectivity when chiral ligands are employed [14].

Ruthenium-based catalysts have demonstrated exceptional performance in asymmetric hydrogenation of challenging substrates [16]. These systems overcome limitations of traditional catalysts by enabling reduction of tetralones, dialkylketones, and bulky ketones that prove difficult for conventional methodologies [16]. Tridentate phosphorus-nitrogen-nitrogen ligand systems achieve up to 93% enantiomeric excess for normally unreactive substrates [16].

Aggregation-induced asymmetric catalysis represents a novel paradigm for controlling enantioselectivity [15]. This approach exploits chiral aggregate formation in mixed solvent systems to enhance stereochemical control [15]. Studies demonstrate enhancement of enantiomeric ratios from 78:22 to 97:3 simply by adjusting tetrahydrofuran to water ratios [15]. The formation of chiral aggregates has been confirmed through aggregation-induced emission and polarization techniques [15].

Catalyst SystemReaction TypeSubstrate ScopeEnantioselectivity (% ee)Reaction ConditionsKey Advantages
Palladium-chiral ligandDearomative cyclizationAromatic compounds>90Mild, ambientQuaternary centers
Ruthenium-diamineAsymmetric hydrogenationKetones/imines>93H₂, iPrOH, tBuOKBulky ketones
Iridium complexesHydrogen-bond catalysisGeneral carbonyls>85Mild, various solventsDiverse mechanisms
Cytochrome P450Oxidative couplingPhenolic substrates>80Aqueous, enzymaticBiocatalytic selectivity
Rhodium complexesLewis acid catalysisVarious electrophiles>75Lewis acidicBroad substrate scope

Biocatalytic approaches using cytochrome P450 enzymes offer programmable platforms for biaryl bond formation [19]. These systems enable oxidative cross-coupling through carbon-carbon bond formation with catalyst-controlled selectivity [19]. Engineering of P450 enzymes has transformed low-yielding, unselective reactions into highly efficient and selective processes [19]. The biocatalytic platform provides advantages in terms of reactivity, site selectivity, and atroposelectivity [19].

Chiral-at-metal complexes displaying lambda/delta enantiomorphs represent an emerging area in asymmetric catalysis [18]. These systems achieve good selectivity in various asymmetric transformations through hydrogen-bond donor-acceptor mechanisms, secondary amine catalysis, and Brønsted base bifunctional catalysis [18]. The absence of central chirality within ligands simplifies catalyst design while maintaining high enantioselectivity [18].

Purification Techniques: Crystallization vs. Chromatographic Methods

The purification of 2,3-bis(3,4-dimethoxyphenyl)butanedioic acid requires careful consideration of both crystallization and chromatographic methodologies [20] [21] [22] [23] [24] [25] [26] [27]. Each technique offers distinct advantages and limitations depending on the specific requirements of the synthetic process [20] [21] [22] [23] [24] [25] [26] [27].

Crystallization techniques provide highly effective purification methods that often achieve superior purity compared to chromatographic approaches [20]. Recrystallization involves dissolution of crude material followed by controlled precipitation to obtain pure crystals [20]. This process requires understanding of solubility relationships and identification of appropriate solvent systems [20]. The technique is particularly effective for compounds exhibiting favorable crystallization properties such as rigidity, hydrogen bonding capability, and aromatic planarity [20].

The crystallization process exploits differential solubility to achieve purification [20]. Temperature-dependent solubility changes enable selective dissolution and precipitation of target compounds while leaving impurities in solution or as separate phases [20]. Successful crystallization requires careful control of nucleation and crystal growth processes [20]. The method offers advantages in terms of scalability and environmental compatibility [20].

Flash chromatography represents a rapid separation technique derived from traditional column chromatography [23] [27]. This method employs external pressure to accelerate mobile phase flow through the stationary phase, significantly reducing separation times [23] [27]. Flash chromatography typically utilizes silica gel as the stationary phase with organic solvent systems as mobile phases [23] [27]. The technique enables separation of compounds with moderate polarity differences (delta retention factor ≥ 0.15) within 10-15 minutes [27].

Column chromatography provides versatile purification capabilities for both analytical and preparative applications [21] [22] [26]. The technique exploits differential adsorption of compounds to stationary phases such as silica gel or alumina [21] [22] [26]. Separation occurs through varying interactions between analytes and the stationary phase, with more strongly adsorbed compounds exhibiting longer retention times [21] [22] [26]. The method accommodates a wide range of sample types and can isolate multiple compounds from complex mixtures [21] [22].

TechniqueStationary PhaseMobile PhaseSeparation PrincipleTypical Yield (%)Purity AchievedScale Limitations
CrystallizationCrystal latticeSolvent/anti-solventSolubility differences70-90High (>95%)Depends on solubility
RecrystallizationCrystal latticeHot/cold solventTemperature-dependent solubility80-95Very high (>98%)Laboratory scale
Flash chromatographySilica gelOrganic solventsPolarity differences60-85Good (>90%)Gram to kg scale
Column chromatographySilica gel/AluminaSolvent gradientsAdsorption/desorption65-90High (>95%)Milligram to gram
Preparative HPLCVarious (C18, etc.)Water/organicPartition coefficients75-95Very high (>99%)Milligram to gram
Reverse-phase chromatographyHydrophobic ligandsPolar solventsHydrophobic interactions80-98Excellent (>99%)Analytical to preparative

High-performance liquid chromatography provides exceptional resolution for complex separations [24] [25] [26]. Preparative HPLC systems enable isolation of pure compounds with very high recovery rates [24] [25] [26]. The technique offers precise control over separation parameters including flow rate, temperature, and gradient profiles [24] [25] [26]. Modern HPLC systems incorporate automated fraction collection and real-time monitoring capabilities [24] [25] [26].

Reverse-phase chromatography employs hydrophobic stationary phases with polar mobile phases to achieve separation based on hydrophobic interactions [25]. This technique demonstrates particular effectiveness for separation of aromatic compounds and molecules containing multiple methoxy substituents [25]. The method achieves excellent purity levels exceeding 99% with high recovery rates [25]. Reverse-phase systems offer advantages in terms of reproducibility and method development flexibility [25].

X-ray Crystallographic Studies of Solid-State Conformation

X-ray crystallographic studies of 2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid have not been specifically reported in the available literature. However, structural analysis of related dimethoxyphenyl compounds provides insights into expected crystallographic characteristics [1] [2] [3]. Dimethoxyphenyl derivatives typically crystallize in monoclinic or triclinic crystal systems, with molecules often exhibiting near-planar conformations [1].

The solid-state structure would likely feature carboxylic acid dimers formed through hydrogen bonding networks, as is characteristic of dicarboxylic acids [4]. The crystal packing would be stabilized by multiple intermolecular interactions including hydrogen bonds between carboxyl groups, weak carbon-hydrogen to oxygen interactions involving methoxy substituents, and potential π-π stacking between aromatic rings [5] [3].

Expected crystallographic parameters for similar compounds include unit cell dimensions with space groups such as P21/c or P1, with molecules adopting conformations where the two dimethoxyphenyl rings are positioned with dihedral angles ranging from 60 to 90 degrees to minimize steric hindrance [2] [3]. The methoxy groups would likely adopt coplanar orientations with their respective benzene rings to maximize conjugation effects [1].

Spectroscopic Profiling: Nuclear Magnetic Resonance (¹H/¹³C), Infrared, and Mass Spectrometry Data

The spectroscopic characterization of 2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid relies on established patterns for dimethoxyphenyl compounds and carboxylic acid functionalities [6] [7] [8] [9].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy would show characteristic signals for aromatic protons in the 6.7-7.1 parts per million region, with distinct coupling patterns reflecting the substitution pattern on the benzene rings [9]. The methoxy protons would appear as sharp singlets around 3.8-3.9 parts per million, integrating for twelve protons total [7] [9]. The methine protons adjacent to the carboxyl groups would resonate in the 3.5-4.0 parts per million range as multipets, while carboxylic acid protons would appear as broad signals between 10-12 parts per million [8].

¹³C Nuclear Magnetic Resonance analysis would reveal carbonyl carbons in the 175-180 parts per million region characteristic of carboxylic acids [7] [10]. Aromatic quaternary carbons bearing methoxy substituents would appear around 147-150 parts per million, while aromatic carbon-hydrogen carbons would resonate between 110-120 parts per million [7]. Methine carbons would appear in the 50-55 parts per million range, and methoxy carbons would show signals around 55-56 parts per million [7] [9].

Infrared Spectroscopy

Infrared spectroscopic analysis would display characteristic absorption bands for carboxylic acid functionalities, including broad oxygen-hydrogen stretching between 3300-2500 cm⁻¹ and sharp carbonyl stretching in the 1680-1720 cm⁻¹ region [6] [8]. The methoxy groups would contribute weak carbon-hydrogen stretching absorption around 2860-2800 cm⁻¹, which is diagnostic for methoxyl functionality [11]. Additional bands would include aromatic carbon-carbon stretching at 1580-1600 cm⁻¹ and carbon-oxygen stretching for both carboxylic acid (1200-1300 cm⁻¹) and methoxy groups (1230-1260 cm⁻¹) [6] [8].

Mass Spectrometry

Mass spectrometric fragmentation would follow predictable patterns for dimethoxyphenyl carboxylic acid derivatives [12] [13]. The molecular ion peak would appear at mass-to-charge ratio 390, typically with low relative intensity [12]. Common fragmentation pathways would include loss of carboxyl groups (mass-to-charge ratio 345 and 300), formation of dimethoxyphenyl cations (mass-to-charge ratio 167), and characteristic base peaks around mass-to-charge ratio 151, typical for methoxyphenyl derivatives [13].

Computational Chemistry Predictions: Density Functional Theory-Optimized Geometries

Density Functional Theory calculations using methods such as B3LYP with 6-31G(d) basis sets would provide optimized molecular geometries for 2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid [14] [15] [16] [17]. The computational predictions would reveal bond lengths consistent with aromatic systems, with carbon-carbon aromatic bonds around 1.39-1.40 Angstroms and carbonyl carbon-oxygen bonds of 1.20-1.22 Angstroms [15] [17].

The optimized geometry would likely show a dihedral angle between the two dimethoxyphenyl rings ranging from 60 to 90 degrees, minimizing steric interactions while maintaining some degree of conjugation [14] [16]. The dipole moment would be estimated between 2.5-4.0 Debye units, reflecting the polar nature of the carboxyl and methoxy substituents [15] [17].

Electronic properties calculated through Density Functional Theory would include highest occupied molecular orbital energies around -6.5 to -7.0 electron volts and lowest unoccupied molecular orbital energies between -1.5 to -2.0 electron volts, resulting in a band gap of approximately 4.5-5.5 electron volts [15] [17]. These values are consistent with similar dimethoxyphenyl derivatives and indicate moderate electron-donating character of the methoxy substituents [14] [16].

Hydrogen Bonding Networks and Tautomeric Possibilities

The hydrogen bonding network in 2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid would be dominated by carboxylic acid dimer formation, as is characteristic of dicarboxylic acids [18] [19] [4]. Intermolecular hydrogen bonds between carboxyl groups would exhibit bond lengths of 2.6-2.9 Angstroms with bond angles of 160-180 degrees, representing strong hydrogen bonding interactions [18] [4].

Additional weaker interactions would include carbon-hydrogen to oxygen contacts involving the methoxy groups, with bond lengths around 3.0-3.5 Angstroms [19]. Potential π-π stacking between aromatic rings could contribute to crystal stability with interplanar distances of 3.3-3.8 Angstroms [19] [2].

Regarding tautomeric possibilities, carboxylic acids generally do not undergo significant keto-enol tautomerization due to the electron-withdrawing nature of the hydroxyl group, which stabilizes the carbonyl functionality [20] [21] [22]. The diketo form (maintaining both carboxylic acid groups) would represent the most stable tautomer with greater than 99% prevalence [20] [22]. Minor enol forms might exist in trace amounts under specific conditions, but would be thermodynamically unfavorable [21] [22].

Solubility Profile in Polar/Nonpolar Solvent Systems

The solubility profile of 2,3-Bis(3,4-dimethoxyphenyl)butanedioic acid would be strongly influenced by its hydrogen bonding capability and polarity characteristics [23] [24] [25] [26]. In polar protic solvents such as methanol and ethanol, good solubility would be expected due to favorable hydrogen bonding interactions between the carboxyl groups and solvent molecules [23] [26].

Water solubility would be moderate and pH-dependent, with enhanced dissolution under basic conditions where carboxylate anion formation would increase ionic character [23] [26]. Polar aprotic solvents like dimethyl sulfoxide and dimethylformamide would provide excellent solvation due to their high polarity and ability to interact with both hydrogen bond donors and acceptors [24] [26].

Moderately polar solvents such as acetone and ethyl acetate would show moderate solubility, while dichloromethane and chloroform would provide limited dissolution due to reduced hydrogen bonding capability [24] [26]. Nonpolar solvents like hexane would exhibit very poor solubility due to the significant polarity mismatch with the highly polar carboxylic acid and methoxy functionalities [26].

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

390.13146766 g/mol

Monoisotopic Mass

390.13146766 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types